molecular formula C8H8FNO2 B15223532 2-Fluoro-4,5-dimethylnicotinic acid

2-Fluoro-4,5-dimethylnicotinic acid

Cat. No.: B15223532
M. Wt: 169.15 g/mol
InChI Key: ILWRSXHWFDHXPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-4,5-dimethylnicotinic acid is an organic compound that belongs to the class of fluorinated nicotinic acids This compound is characterized by the presence of a fluorine atom at the second position and two methyl groups at the fourth and fifth positions on the nicotinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4,5-dimethylnicotinic acid can be achieved through several synthetic routes. One common method involves the fluorination of 4,5-dimethylnicotinic acid using a suitable fluorinating agent. For example, the reaction of 4,5-dimethylnicotinic acid with a fluorinating reagent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions can yield this compound.

Another approach involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4,5-dimethylnicotinic acid is coupled with a fluorinated aryl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale fluorination processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction times. The choice of fluorinating agent and reaction conditions is optimized to achieve high selectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4,5-dimethylnicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 2-Fluoro-4,5-dimethylpyridine-3-carboxylic acid, while reduction can produce 2-Fluoro-4,5-dimethylpyridine-3-methanol.

Scientific Research Applications

2-Fluoro-4,5-dimethylnicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Fluorinated nicotinic acids are investigated for their potential as therapeutic agents due to their enhanced metabolic stability and bioavailability.

    Industry: The compound is used in the development of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-4,5-dimethylnicotinic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s high electronegativity can influence the compound’s binding affinity to enzymes and receptors, potentially altering their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3,5-dimethylnicotinic acid
  • 2-Fluoro-4,6-dimethylnicotinic acid
  • 2-Fluoro-4,5-dimethylpyridine

Uniqueness

2-Fluoro-4,5-dimethylnicotinic acid is unique due to the specific positioning of the fluorine and methyl groups on the nicotinic acid ring. This unique structure imparts distinct electronic and steric properties, which can influence the compound’s reactivity and interactions with biological targets. Compared to similar compounds, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

2-fluoro-4,5-dimethylpyridine-3-carboxylic acid

InChI

InChI=1S/C8H8FNO2/c1-4-3-10-7(9)6(5(4)2)8(11)12/h3H,1-2H3,(H,11,12)

InChI Key

ILWRSXHWFDHXPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=C1C)C(=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.